4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the piperidine moiety. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-[(1-methylpiperidin-4-yl)oxy]aniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of primary amines from the sulfonamide group.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties, as well as its potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the piperidine moiety can interact with receptor proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-3-METHYL-N-{4-[(1-PIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE: Similar structure but without the methyl group on the piperidine ring.
4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.
Uniqueness
4-METHOXY-3-METHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide group and the piperidine moiety, which confer specific biological activities and chemical reactivity. The combination of these functional groups allows for versatile applications in various fields, making this compound a valuable target for research and development.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-14-19(8-9-20(15)25-3)27(23,24)21-16-4-6-17(7-5-16)26-18-10-12-22(2)13-11-18/h4-9,14,18,21H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHQPUPCPCPQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3CCN(CC3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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